molecular formula C13H7F3N2O2S2 B12917462 2-(Naphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole CAS No. 62617-17-8

2-(Naphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No.: B12917462
CAS No.: 62617-17-8
M. Wt: 344.3 g/mol
InChI Key: TUVSHWBUMIPCCQ-UHFFFAOYSA-N
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Description

2-(Naphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles This compound is characterized by the presence of a naphthalene sulfonyl group and a trifluoromethyl group attached to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of naphthalene-2-sulfonyl chloride with a suitable thiadiazole precursor. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The sulfonyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

2-(Naphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(Naphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The sulfonyl and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonyl chloride: A precursor used in the synthesis of the target compound.

    5-(Trifluoromethyl)-1,3,4-thiadiazole: A related thiadiazole compound with similar structural features.

Uniqueness

2-(Naphthalene-2-sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is unique due to the combination of the naphthalene sulfonyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

62617-17-8

Molecular Formula

C13H7F3N2O2S2

Molecular Weight

344.3 g/mol

IUPAC Name

2-naphthalen-2-ylsulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole

InChI

InChI=1S/C13H7F3N2O2S2/c14-13(15,16)11-17-18-12(21-11)22(19,20)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H

InChI Key

TUVSHWBUMIPCCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=NN=C(S3)C(F)(F)F

Origin of Product

United States

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